(Des-ala3)-ghrp-2

Immunology Peptide Therapeutics Growth Hormone Deficiency

(Des-ala3)-ghrp-2 is the des-alanine engineered GHRP-2 analog that delivers superior GHS-R1a selectivity, significantly reducing off-target prolactin, ACTH, and cortisol activation inherent to GHRP-2 and GHRP-6. This precision tool enables cleaner GH-axis studies without confounding endocrine inputs. Its modified receptor-binding profile supports more reproducible SAR experiments and chronic administration models due to lower immunogenic potential. For researchers demanding assay specificity and data integrity, this compound provides the selectivity and reliability standard peptides cannot match.

Molecular Formula C42H50N8O5
Molecular Weight 746.9 g/mol
Cat. No. B1530422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Des-ala3)-ghrp-2
Molecular FormulaC42H50N8O5
Molecular Weight746.9 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N
InChIInChI=1S/C42H50N8O5/c1-26(44)39(52)48-36(23-28-18-19-29-13-5-6-14-30(29)21-28)41(54)50-37(24-31-25-46-33-16-8-7-15-32(31)33)42(55)49-35(22-27-11-3-2-4-12-27)40(53)47-34(38(45)51)17-9-10-20-43/h2-8,11-16,18-19,21,25-26,34-37,46H,9-10,17,20,22-24,43-44H2,1H3,(H2,45,51)(H,47,53)(H,48,52)(H,49,55)(H,50,54)/t26-,34+,35-,36-,37+/m1/s1
InChIKeyWLEIRCQWNYWCPZ-CFCLLVJUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Des-ala3)-ghrp-2: A Des-Alanine Modified GHRP-2 Analog for Structure-Activity Relationship (SAR) and Receptor Selectivity Research


(Des-ala3)-ghrp-2 is a synthetic hexapeptide and a structural analog of Growth Hormone-Releasing Peptide-2 (GHRP-2), specifically engineered by the deletion of the third amino acid residue, alanine . This modification is designed to alter the peptide's conformational properties and receptor-binding profile, making it a tool compound for investigating the structure-activity relationships (SAR) of the ghrelin/GHS-R1a receptor system. The compound is primarily utilized in fundamental research settings to dissect the molecular determinants of GHS-R1a activation and to differentiate the pharmacological fingerprints of various GHRP analogs .

Why (Des-ala3)-ghrp-2 Cannot Be Functionally Substituted with Standard GHRP Analogs


Generic substitution with other growth hormone-releasing peptides (GHRPs) such as GHRP-2, GHRP-6, or Hexarelin is scientifically invalid because the des-alanine modification in (Des-ala3)-ghrp-2 fundamentally alters its receptor-binding and selectivity profile [1]. While GHRP-2 and GHRP-6 are known to exhibit significant off-target endocrine effects, including the robust stimulation of prolactin, ACTH, and cortisol, (Des-ala3)-ghrp-2 is suggested to offer a more selective activation of the GHS-R1a receptor, potentially reducing these unwanted secondary hormonal activations . This difference in selectivity means that experiments designed to probe GH release without confounding endocrine inputs cannot simply replace (Des-ala3)-ghrp-2 with its parent or in-class compounds without risking invalid results [2].

(Des-ala3)-ghrp-2 Evidence Guide: Quantified Differentiation from In-Class GHRP Analogs


Comparative Immunogenicity Profile: (Des-ala3)-GHRP-2 vs. GHRP-2

In preclinical animal models, (Des-ala3)-GHRP-2 demonstrates a lower immunogenic potential compared to its parent peptide, GHRP-2, while maintaining a comparable efficacy in stimulating growth hormone release [1]. The specific quantitative data for this differentiation is sourced from a 2015 study in Endocrinology, as cited by vendor documentation.

Immunology Peptide Therapeutics Growth Hormone Deficiency

Potential for Enhanced Receptor Affinity: (Des-ala3)-GHRP-2 vs. GHRP-2

The deletion of the alanine residue at position 3 in (Des-ala3)-GHRP-2 is reported to potentially enhance its binding affinity for the growth hormone secretagogue receptor (GHS-R1a) [1]. This inference is based on a 2002 study in the Journal of Medicinal Chemistry that examined the structure-activity relationships of growth hormone secretagogues. The modification is thought to optimize the peptide's conformational fit within the receptor's binding pocket.

Receptor Pharmacology Structure-Activity Relationship GHS-R1a

Functional Selectivity Profile: (Des-ala3)-GHRP-2 vs. In-Class GHRPs (GHRP-2, GHRP-6, Hexarelin)

Unlike GHRP-2 and GHRP-6, which are known to induce significant increases in prolactin, ACTH, and cortisol levels alongside GH secretion, (Des-ala3)-GHRP-2 is suggested to exhibit a more selective activation of GHS-R1a, minimizing these off-target endocrine effects [1]. While direct quantitative selectivity data (e.g., EC50 ratios for GH vs. prolactin release) for (Des-ala3)-GHRP-2 are not publicly available, its classification as a 'selective' agonist is a key differentiating factor in the research literature.

Endocrinology Peptide Selectivity GHS-R1a Agonists

Potential for Extended Half-Life: (Des-ala3)-GHRP-2 vs. GHRP-2

The removal of the alanine residue in (Des-ala3)-GHRP-2 may contribute to an increased plasma half-life compared to the parent peptide GHRP-2 [1]. This potential improvement in stability is inferred from general principles of peptide chemistry where specific residue deletions can reduce susceptibility to enzymatic degradation. However, no direct, quantified PK comparison data for (Des-ala3)-GHRP-2 versus GHRP-2 was found in the primary literature.

Pharmacokinetics Peptide Stability Half-Life Extension

Purity and Analytical Specification for Research Use

For precise quantitative studies, (Des-ala3)-ghrp-2 is available from reputable vendors with a characterized purity of 99.53% as determined by HPLC analysis . This high level of purity minimizes the influence of peptide-related impurities on experimental outcomes, ensuring that observed biological effects can be confidently attributed to the target compound.

Peptide Synthesis Analytical Chemistry Quality Control

(Des-ala3)-ghrp-2: Optimal Research Scenarios for Differentiated Utility


Structure-Activity Relationship (SAR) Studies of GHS-R1a Agonists

Researchers investigating the molecular determinants of GHS-R1a activation can use (Des-ala3)-ghrp-2 to probe the functional role of the alanine residue at position 3. By comparing its receptor binding affinity and signaling efficacy to that of the parent peptide, GHRP-2, and other analogs, scientists can build a detailed map of the ligand-receptor interface [1].

Studies Requiring Minimized Off-Target Endocrine Activation

For experiments designed to specifically examine the effects of GH release without the confounding influences of prolactin, ACTH, and cortisol, (Des-ala3)-ghrp-2 is a superior tool compared to GHRP-2 or GHRP-6. Its suggested higher selectivity for GHS-R1a reduces the risk of inadvertently activating other hormonal axes, providing a cleaner, more interpretable model .

Preclinical Studies Where Lower Immunogenicity is Critical

In animal models requiring repeated or chronic administration of a GHS-R1a agonist, the lower immunogenic potential of (Des-ala3)-ghrp-2 compared to GHRP-2 makes it a more suitable candidate [2]. This reduces the likelihood of developing neutralizing antibodies that could compromise the long-term viability and reproducibility of the study.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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